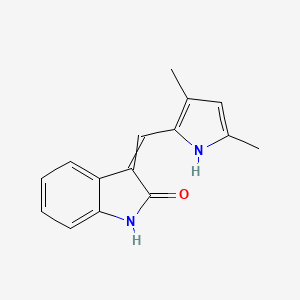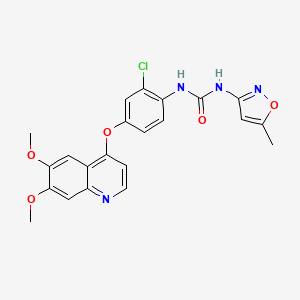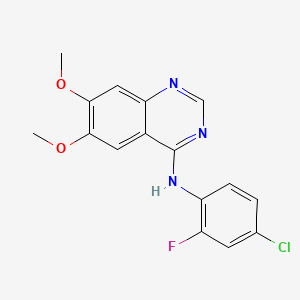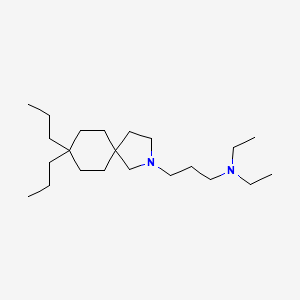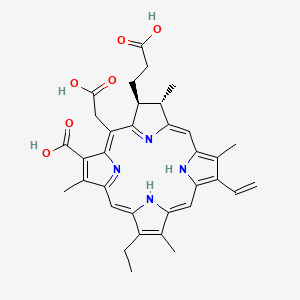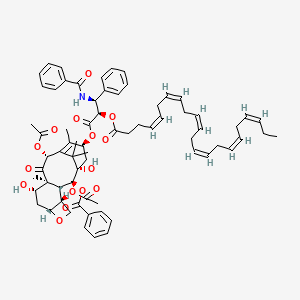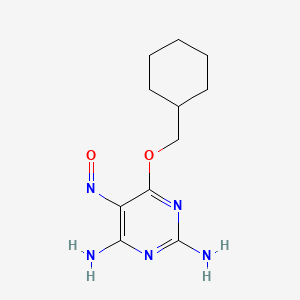
6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine” can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a nitroso group (-NO) at the 5-position, an amine group (-NH2) at the 2 and 4-positions, and a cyclohexylmethoxy group (-OCH2C6H11) at the 6-position .Applications De Recherche Scientifique
1. Application in Melanogenesis Inhibition
- Summary of Application: The compound is used as a tyrosinase inhibitor, which is a key enzyme target to design new chemical ligands against melanogenesis . It is part of a group of different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .
- Methods of Application: After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .
- Results or Outcomes: The results of numerous studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .
2. Application in Kinase Inhibition
- Summary of Application: The compound is used in the synthesis of a series of 6-cyclohexylmethoxy-2-arylaminopurines in which a sulfonamide moiety was attached to the aryl ring via a methylene group . These were required as potential inhibitors of serine-threonine kinases of interest for the treatment of cancer .
- Methods of Application: The synthesis involved the reaction of 3-nitrophenylmethanesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of triethylamine / 4-dimethylaminopyridine . This was followed by catalytic hydrogenation of the nitro group employing 2,2,2-trifluoroethanol as solvent .
- Results or Outcomes: The 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives were assayed as inhibitors of human cyclin-dependent kinase 2 . The dimethylaminopropyl derivative, 1-[3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]-N-(3-dimethylaminopropyl)methanesulfonamide was only 2-fold less potent than 3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide .
3. Application in Cyclin-Dependent Kinase 2 Inhibition
- Summary of Application: The compound is used in the design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2 (CDK2), which is of interest for the treatment of cancer .
- Methods of Application: An efficient synthesis of 2-substituted O4-cyclohexylmethyl-5-nitroso-6-aminopyrimidines from 6-amino-2-mercaptopyrimidin-4-ol has been developed and used to prepare a range of derivatives for evaluation as inhibitors of CDK2 .
- Results or Outcomes: Two compounds, 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide (7q) and 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2,3-dihydroxypropyl)benzenesulfonamide (7s), were the most potent with IC50 values of 0.7 ± 0.1 and 0.8 ± 0.0 nM against CDK2, respectively .
4. Application in Nek2 Kinase Inhibition
- Summary of Application: The compound is used in the design of 6-ethynylpurines that act as covalent inhibitors of Nek2 by capturing a cysteine residue (Cys22) close to the catalytic domain of this protein kinase .
- Methods of Application: A series of 6-ethynylpurines was prepared and a structure activity relationship (SAR) established for inhibition of Nek2 .
- Results or Outcomes: 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide [IC50 0.06 μM (Nek2); GI50 (SKBR3) 2.2 μM] exhibited >5–10-fold selectivity for Nek2 over other kinases; it also showed > 50% growth inhibition at 10 μM concentration against selected breast and leukaemia cell lines .
5. Application in Anti-Melanogenic Activity
- Summary of Application: The compound has been reported to have anti-melanogenic activity. Melanin is a dark pigment responsible for hair, eye, and skin pigmentation, and its abnormal loss can cause dermatological problems such as vitiligo .
- Methods of Application: The compound is part of a group of different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .
- Results or Outcomes: After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .
6. Application in CDK2 Inhibition
- Summary of Application: The compound has been used in the design of irreversible inhibitors of CDK2, which is of interest for the treatment of cancer .
- Methods of Application: The synthesis involved the reaction of 3-nitrophenylmethanesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of triethylamine / 4-dimethylaminopyridine . This was followed by catalytic hydrogenation of the nitro group employing 2,2,2-trifluoroethanol as solvent .
- Results or Outcomes: The results showed that the compound NU6300 is the first example of a covalent CDK2 inhibitor .
Propriétés
IUPAC Name |
6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXOLHKVGDQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327960 | |
| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
CAS RN |
220036-08-8 | |
| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

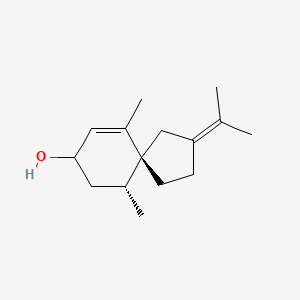
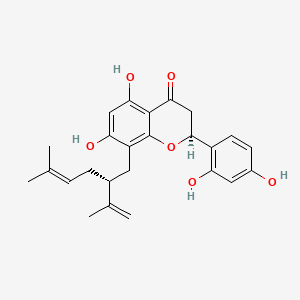
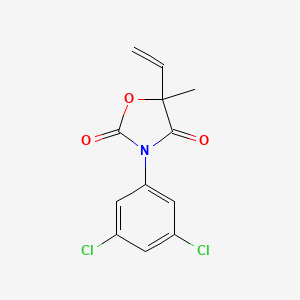
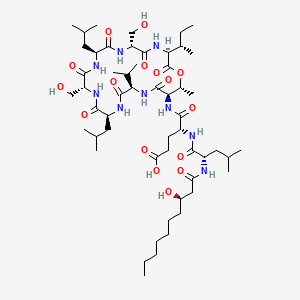
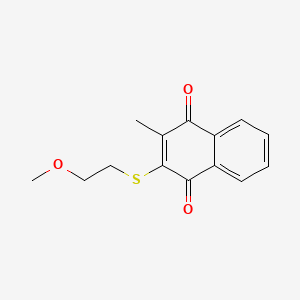
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)
